
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate is a complex organic compound that features a nitrophenyl group, a hydroxymethyl group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of hydroxymethyl and carbamate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce functional groups in a controlled manner, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group may interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2-hydroxy-1-(hydroxymethyl)-2-phenylethyl)-carbamate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Methyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and carbamate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
93856-93-0 |
|---|---|
Molekularformel |
C12H16N2O6 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
ethyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H16N2O6/c1-2-20-12(17)13-10(7-15)11(16)8-3-5-9(6-4-8)14(18)19/h3-6,10-11,15-16H,2,7H2,1H3,(H,13,17) |
InChI-Schlüssel |
BTELZCMNUQBOJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


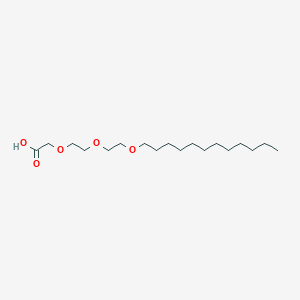
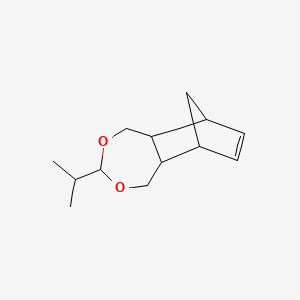
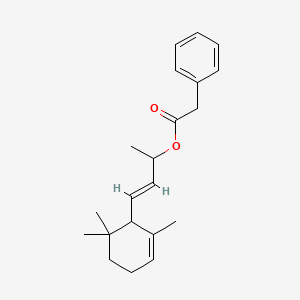
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
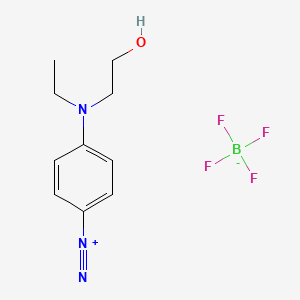

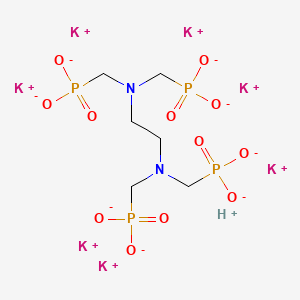


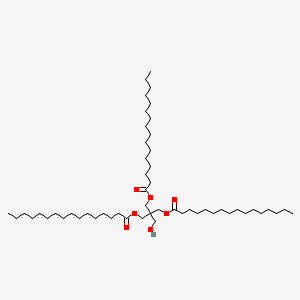
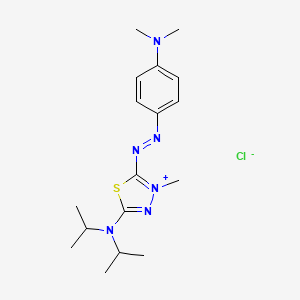


![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
